6-Methyl-1,2,3,4-tetrahydronaphthalene
Overview
Description
6-Methyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C11H14. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and a methyl group is attached at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methyl-1,2,3,4-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of 6-methylnaphthalene. The process involves the use of hydrogen gas and a catalyst such as palladium or nickel under high pressure and temperature conditions. The reaction typically takes place in a solvent like hexane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale hydrogenation reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The product is then purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-methylnaphthalene or other oxygenated derivatives.
Reduction: Further hydrogenation can convert it into decahydronaphthalene.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as alkylation and acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium or nickel.
Substitution: Lewis acids such as aluminum chloride (AlCl3) are often used as catalysts in alkylation and acylation reactions.
Major Products Formed
Oxidation: 6-Methylnaphthalene and other oxygenated derivatives.
Reduction: Decahydronaphthalene.
Substitution: Various alkylated and acylated derivatives depending on the substituents used.
Scientific Research Applications
6-Methyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the metabolic pathways of polycyclic aromatic hydrocarbons.
Medicine: It is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used as a solvent and in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 6-Methyl-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene (Tetralin): A similar compound without the methyl group at the 6th position.
6-Butyl-1,2,3,4-tetrahydronaphthalene: A derivative with a butyl group instead of a methyl group at the 6th position
Uniqueness
6-Methyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where such properties are desired .
Properties
IUPAC Name |
6-methyl-1,2,3,4-tetrahydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-9-6-7-10-4-2-3-5-11(10)8-9/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIDJLLPQYHHLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168460 | |
Record name | 6-Methyltetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1680-51-9 | |
Record name | NSC 66994 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-METHYLTETRALIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66994 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methyltetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of selectively producing 6-methyl-1,2,3,4-tetrahydronaphthalene?
A1: this compound is a valuable intermediate in various chemical processes, particularly in the pharmaceutical and fragrance industries. The research paper [] explores the selective hydrogenation of 2-methylnaphthalene using a nickel-based catalyst to produce this compound. This selective hydrogenation is crucial because it yields a higher proportion of the desired product while minimizing the formation of unwanted byproducts. This selectivity ultimately leads to a more efficient and cost-effective synthesis process.
Q2: What are the advantages of using a heterostructured Ni-NiO catalyst for this reaction as described in the research?
A2: The research highlights the use of a heterostructured Ni-NiO catalyst for the selective hydrogenation of 2-methylnaphthalene []. This specific catalyst structure offers several advantages:
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